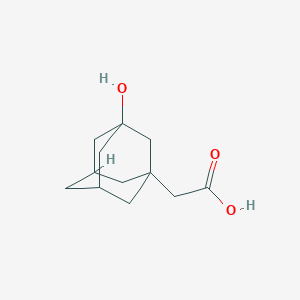

2-(3-Hydroxyadamantan-1-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDWSCOQLUOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330404 | |

| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17768-36-4 | |

| Record name | 17768-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxyadamantan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-(3-Hydroxyadamantan-1-yl)acetic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-hydroxyadamantan-1-yl)acetic acid and its closely related derivatives. Due to the potential ambiguity of the nomenclature, this document addresses the most direct interpretation, 3-hydroxyadamantane-1-acetic acid , along with two other relevant compounds: 2-((3-hydroxyadamantan-1-yl)amino)acetic acid and (2S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid . The adamantane scaffold is a key building block in modern medicinal chemistry, valued for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Core Compound: 3-Hydroxyadamantane-1-acetic acid

This compound is the most direct interpretation of the requested chemical name, where the acetic acid moiety is directly attached to the adamantane cage at position 1, and a hydroxyl group is at position 3.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 3-hydroxyadamantane-1-acetic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 17768-36-4 | [1] |

| Molecular Formula | C₁₂H₁₈O₃ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 125-129 °C | [1] |

| Boiling Point (Predicted) | 375.3 ± 15.0 °C | |

| Density | 1.329 g/cm³ | |

| pKa (Predicted) | 4.72 ± 0.10 | |

| Solubility | Soluble in methanol. |

Spectral Data

-

¹H NMR: Expected signals would include a singlet for the methylene protons of the acetic acid group, broad multiplets for the adamantane cage protons, and a singlet for the hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid, the carbon bearing the hydroxyl group, and the various carbons of the adamantane cage would be expected.

-

FT-IR: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and C-H stretches of the adamantane cage.

Experimental Protocols

Synthesis of 3-Hydroxyadamantane-1-acetic acid from 1-Adamantaneacetic acid [2]

A general procedure for the synthesis involves the oxidation of 1-adamantaneacetic acid.

-

Reaction Setup: A mixture of manganese dioxide (MnO₂) and 93% sulfuric acid (H₂SO₄) is prepared and pre-cooled to -30 °C.

-

Addition of Starting Material: 1-Adamantaneacetic acid is added in batches to the cooled reaction mixture under vigorous stirring, ensuring the temperature does not exceed 25 °C.

-

Reaction: The mixture is maintained at this temperature for a period of 0.5 to 24 hours.

-

Work-up: The reaction is quenched by treating the mixture with cold water under an ice bath.

-

Isolation: The resulting precipitate is collected by filtration and washed with a small amount of water and butan-1-ol.

-

Extraction: The product is extracted with butan-1-ol. For some related adamantane derivatives, the pH may need to be adjusted to 3-4 with a 30% aqueous sodium hydroxide solution before extraction.

-

Purification: The combined organic phases are washed sequentially with water, sodium bicarbonate solution, and water, and then dried by azeotropic distillation. The solvent is removed under reduced pressure, and the final product is purified by recrystallization.

Related Adamantane Derivatives

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

This compound is a glycine derivative of 3-hydroxy-1-aminoadamantane and is known to be a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[3]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1032564-18-3 | [3] |

| Molecular Formula | C₁₂H₁₉NO₃ | [3] |

| Molecular Weight | 225.28 g/mol | [3] |

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

This is a Boc-protected amino acid derivative that serves as a key intermediate in the synthesis of the DPP-4 inhibitor, Saxagliptin.[1]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 361442-00-4 | [1] |

| Molecular Formula | C₁₇H₂₇NO₅ | [1] |

| Molecular Weight | 325.4 g/mol | [1] |

| Melting Point | >230 °C (decomposes) | [1] |

Role of Adamantane Derivatives in Signaling Pathways

Specific signaling pathways directly involving 3-hydroxyadamantane-1-acetic acid are not well-documented in publicly available literature. However, the adamantane moiety is a well-established pharmacophore in drugs targeting the central nervous system, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is crucial for its neuroprotective effects.

The following diagram illustrates a generalized workflow for the screening of adamantane derivatives for neuroprotective activity via NMDA receptor antagonism.

Caption: Workflow for discovery of neuroprotective adamantane derivatives.

This workflow begins with the synthesis and characterization of novel adamantane compounds. These are then subjected to in vitro screening to assess their binding affinity to the NMDA receptor and their functional effect on neuronal cells, for instance, by measuring calcium influx. Promising candidates are then further evaluated for their pharmacokinetic properties and optimized through medicinal chemistry efforts to improve their therapeutic potential.

References

3-hydroxy-1-adamantaneacetic acid chemical structure and stereochemistry

Introduction

3-Hydroxy-1-adamantaneacetic acid is a functionalized derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique physicochemical properties of the adamantane cage, including its high lipophilicity, thermal stability, and chemical robustness, have made it a valuable scaffold in medicinal chemistry and materials science. The introduction of hydroxyl and acetic acid moieties at the bridgehead positions of the adamantane core imparts specific chemical reactivity and potential for biological interactions, making 3-hydroxy-1-adamantaneacetic acid a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and known properties.

Chemical Structure and Stereochemistry

The chemical structure of 3-hydroxy-1-adamantaneacetic acid consists of a tricyclo[3.3.1.13,7]decane (adamantane) core. An acetic acid group is attached to the C1 bridgehead position, and a hydroxyl group is substituted at the C3 bridgehead position.

Caption: Ball-and-stick representation of 3-hydroxy-1-adamantaneacetic acid.

The adamantane cage is characterized by its high degree of symmetry (Td point group). However, the substitution at the C1 and C3 positions lowers the overall symmetry of the molecule. Despite the presence of substituents, 3-hydroxy-1-adamantaneacetic acid is an achiral molecule as it possesses a plane of symmetry that bisects the molecule through the C2-C8 axis and the C5-C7 axis. The IUPAC name for this compound is 2-(3-hydroxy-1-adamantyl)acetic acid.

The crystal structure of 3-hydroxy-1-adamantaneacetic acid has been determined by X-ray diffraction, revealing that the structure is stabilized by intermolecular O-H···O hydrogen bonds, which form a chain-like arrangement in the solid state.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxy-1-adamantaneacetic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₃ | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 125-129 °C | [2] |

| Boiling Point | 375.3 ± 15.0 °C (Predicted) | [2] |

| Density | 1.329 g/cm³ | [2] |

| pKa | 4.72 ± 0.10 (Predicted) | [2] |

| CAS Number | 17768-36-4 | [2] |

Synthesis

The synthesis of 3-hydroxy-1-adamantaneacetic acid typically starts from a more readily available adamantane derivative, such as 1-adamantaneacetic acid or 1-adamantanecarboxylic acid. The key transformation is the selective hydroxylation of the adamantane cage at the C3 position.

Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid

One common synthetic route involves the direct oxidation of 1-adamantanecarboxylic acid using a strong oxidizing agent in an acidic medium.[3]

Materials:

-

1-Adamantanecarboxylic acid

-

Nitric acid (65%)

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Water

-

Diethyl ether

-

Acetone

Procedure:

-

In a 250 mL three-necked flask equipped with a condensing reflux device, magnetic stirrer, and an ice-salt bath, add 1-adamantanecarboxylic acid and nitric acid.

-

Cool the mixture in the ice-salt bath to control the temperature.

-

Slowly add concentrated sulfuric acid dropwise using a constant pressure dropping funnel while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified period.

-

Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.

-

A light yellow precipitate will form upon cooling. Collect the precipitate by filtration.

-

Wash the precipitate with water (3 times) followed by diethyl ether (3 times).

-

Recrystallize the crude product from a mixture of acetone and water (9:1 v/v).

-

Dry the purified white solid under vacuum to obtain 3-hydroxy-1-adamantanecarboxylic acid.

Note: This is a generalized procedure. The specific molar ratios of reactants, reaction times, and temperatures should be optimized for best results.

Spectroscopic Data

Detailed spectroscopic data for 3-hydroxy-1-adamantaneacetic acid is not widely available in public databases. However, based on the known structure and data from related adamantane derivatives, the expected spectral characteristics are summarized below.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the adamantane cage protons would appear as a complex multiplet in the upfield region (approx. 1.5-2.2 ppm). A singlet for the methylene protons of the acetic acid group would be expected around 2.2 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Resonances for the adamantane cage carbons would be observed in the aliphatic region (approx. 28-50 ppm). The quaternary carbons C1 and C3 would appear at lower field, with C3 (bearing the hydroxyl group) being further downfield. The methylene carbon of the acetic acid group would be around 45 ppm, and the carbonyl carbon would be significantly downfield (approx. 170-180 ppm). |

| FTIR (cm⁻¹) | A broad absorption band in the region of 3400-2400 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and the alcohol. A strong C=O stretching vibration around 1700 cm⁻¹. C-H stretching vibrations just below 3000 cm⁻¹. C-O stretching for the alcohol and carboxylic acid in the 1300-1000 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 210 would be expected. Fragmentation may involve the loss of water (M-18), the carboxyl group (M-45), and characteristic fragmentation of the adamantane cage. |

Biological Activity and Applications

Adamantane derivatives have a rich history in drug discovery, with notable examples including the antiviral agent amantadine and the anti-Parkinson's drug memantine. The lipophilic nature of the adamantane cage is thought to facilitate the passage of molecules through biological membranes and enhance binding to protein targets.

While specific biological activity studies on 3-hydroxy-1-adamantaneacetic acid are limited, its structural motifs are present in pharmacologically active molecules. For instance, a derivative, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[4] This suggests that the 3-hydroxy-1-adamantyl moiety can be a key component in the design of enzyme inhibitors.

The general biological activities of adamantane derivatives are diverse and include:

-

Antiviral Activity: Primarily against influenza A virus by blocking the M2 proton ion channel.

-

Neuroprotective Effects: Through antagonism of the N-methyl-D-aspartate (NMDA) receptor.

-

Other Potential Applications: Adamantane derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.

The presence of both a hydroxyl and a carboxylic acid group on 3-hydroxy-1-adamantaneacetic acid provides two reactive handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and analysis of the title compound.

Conclusion

3-Hydroxy-1-adamantaneacetic acid is a fascinating molecule that combines the rigid, lipophilic adamantane scaffold with polar hydroxyl and carboxylic acid functional groups. This unique combination of properties makes it a valuable intermediate in the synthesis of new materials and potential therapeutic agents. While detailed quantitative data on its spectroscopic and biological properties are not extensively documented in publicly accessible literature, its structural relationship to known bioactive adamantane derivatives suggests a promising potential for future research and development in the pharmaceutical and chemical industries. This guide provides a solid foundation for professionals seeking to understand and utilize this intriguing compound.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of 2-(3-hydroxyadamantan-1-yl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid and lipophilic tricyclic alkane, has proven to be a valuable scaffold in medicinal chemistry, contributing to the enhanced pharmacological properties of numerous therapeutic agents. This technical guide delves into the biological activity of a specific class of adamantane-containing compounds: 2-(3-hydroxyadamantan-1-yl)acetic acid and its derivatives. A prominent example within this class is 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, the major metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This document will provide a comprehensive overview of the known biological activities, supported by quantitative data where available, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Biological Activity and Quantitative Data

The primary focus of biological investigation for derivatives of this compound has been in the context of DPP-4 inhibition, owing to the therapeutic importance of Vildagliptin in the management of type 2 diabetes mellitus.

Table 1: In Vitro Activity of Vildagliptin and its Major Metabolite

| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |

| Vildagliptin | DPP-4 | Enzyme Inhibition | 4.5 | Human | [1] |

| 2-((3-hydroxyadamantan-1-yl)amino)acetic acid (Metabolite M20.7/LAY151) | DPP-4 | Enzyme Inhibition | Inactive | Human | [1][2] |

As reported in the literature, the major metabolite M20.7 is considered pharmacologically inactive.

Experimental Protocols

Protocol 1: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of test compounds against the DPP-4 enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against human DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Test compounds (e.g., Vildagliptin, 2-((3-hydroxyadamantan-1-yl)amino)acetic acid)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplates (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of recombinant human DPP-4 enzyme to each well of the microplate.

-

Add the serially diluted test compounds to the respective wells.

-

Incubate the enzyme and test compounds for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.

-

Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.

-

Calculate the rate of the enzymatic reaction for each compound concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Pharmacokinetic and Metabolite Profiling in Humans

This protocol describes the methodology used to study the absorption, metabolism, and excretion of a drug, as exemplified by the studies conducted on Vildagliptin.[2]

Objective: To identify and quantify the metabolites of a drug candidate in human subjects following oral administration.

Materials:

-

Radiolabeled drug candidate (e.g., [14C]Vildagliptin)

-

Human volunteers

-

Blood, urine, and feces collection supplies

-

Liquid scintillation counter

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Administer a single oral dose of the radiolabeled drug to healthy human subjects.[2]

-

Collect serial blood samples at various time points post-administration.[2]

-

Collect all urine and feces for a specified period (e.g., up to 168 hours).[2]

-

Process blood samples to separate plasma.

-

Measure the total radioactivity in plasma, urine, and feces using a liquid scintillation counter to determine the extent of absorption and routes of excretion.[2]

-

Profile the metabolites in plasma, urine, and feces using HPLC coupled with a radiodetector.

-

Identify the structure of the metabolites using LC-MS/MS by comparing their fragmentation patterns with that of the parent drug and synthetic standards.[2]

-

Quantify the parent drug and its metabolites in the biological matrices.

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition and GLP-1 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 by drugs like Vildagliptin increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.

Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel chemical entities for their potential biological activity.

Conclusion

The available evidence strongly indicates that 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, the primary metabolite of Vildagliptin, is biologically inactive as a DPP-4 inhibitor. The core biological activity of this structural class, as exemplified by Vildagliptin, lies in its potent and selective inhibition of the DPP-4 enzyme. This inhibition leads to the potentiation of the incretin hormone GLP-1 signaling pathway, resulting in improved glycemic control. The provided experimental protocols offer a foundational understanding of the methodologies employed to ascertain the biological activity and metabolic fate of such compounds. The signaling pathway and workflow diagrams serve to visually contextualize the mechanism of action and the drug discovery process. Future research in this area could explore other potential biological targets for derivatives of this compound beyond DPP-4, leveraging the unique physicochemical properties of the adamantane scaffold.

References

An In-depth Technical Guide to the Lipophilicity and Solubility of Adamantane-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, tricyclic hydrocarbon, is a valued scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly modulate their physicochemical properties, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed examination of two critical properties of adamantane-based carboxylic acids: lipophilicity and solubility. Understanding these parameters is paramount for the rational design of novel therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.

The Impact of the Adamantane Cage on Physicochemical Properties

The introduction of an adamantane group into a molecule is a well-established strategy to increase its lipophilicity.[1][2] It is estimated that the addition of an adamantyl group can elevate the calculated logP (cLogP) of a molecule by approximately 3.1 log units. This substantial increase in lipophilicity can enhance a drug's ability to traverse biological membranes, including the blood-brain barrier, and can improve metabolic stability by sterically hindering enzymatic degradation.[3]

Quantitative Data on Adamantane-Based Carboxylic Acids

The following tables summarize the available quantitative data for the lipophilicity and solubility of key adamantane-based carboxylic acids. These values provide a baseline for understanding the impact of the adamantane core and the carboxylic acid functional group(s) on these crucial physicochemical parameters.

Table 1: Lipophilicity of Adamantane-Based Carboxylic Acids

| Compound | Molecular Formula | Calculated logP | Calculated logD |

| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | 2.287[4] | - |

| Adamantane-2-carboxylic acid | C₁₁H₁₆O₂ | 2.8 (XLogP3)[5] | - |

| Adamantane-1,3-dicarboxylic acid | C₁₂H₁₆O₄ | 1.9652[6] | -0.6149[6] |

Table 2: Aqueous Solubility of Adamantane-Based Carboxylic Acids

| Compound | Molecular Formula | Calculated logSw | Calculated log₁₀WS (mol/L) | Qualitative Solubility |

| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | - | -2.24[4] | Insoluble in water.[7] |

| Adamantane-2-carboxylic acid | C₁₁H₁₆O₂ | - | - | Moderate solubility in polar solvents. |

| Adamantane-1,3-dicarboxylic acid | C₁₂H₁₆O₄ | -1.6887[6] | - | Soluble in DMSO (sparingly) and Methanol (slightly, heated). |

Experimental Protocols

Accurate determination of lipophilicity and solubility is crucial for drug development. The following sections detail the standard experimental methodologies for measuring these properties.

Determination of Lipophilicity (logP/logD)

1. Shake-Flask Method (OECD 107)

The shake-flask method is the gold-standard for determining the octanol-water partition coefficient (logP).[8] For ionizable compounds like carboxylic acids, the distribution coefficient (logD) is measured at a specific pH, typically 7.4, to mimic physiological conditions.[9]

Protocol:

-

Preparation of Solvents: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of the adamantane-based carboxylic acid in a suitable solvent (e.g., DMSO).

-

Partitioning: In a glass vessel, add a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. Add a small aliquot of the stock solution of the test compound.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically 24 hours).

-

Phase Separation: Separate the aqueous and n-octanol phases by centrifugation.

-

Quantification: Determine the concentration of the adamantane-based carboxylic acid in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP (for non-ionized forms) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)

RP-HPLC provides a rapid and efficient method for estimating logP values.[10] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Protocol:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

-

Calibration: Inject a series of standard compounds with known logP values that span the expected range of the test compound.

-

Data Analysis: Measure the retention time (t_R) for each standard and calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Calibration Curve: Plot log(k) versus the known logP values of the standards to generate a calibration curve.

-

Sample Analysis: Inject the adamantane-based carboxylic acid under the same chromatographic conditions and determine its retention time and calculate its log(k).

-

logP Determination: Interpolate the logP value of the test compound from the calibration curve using its measured log(k).

Determination of Aqueous Solubility

For poorly water-soluble compounds like adamantane-based carboxylic acids, the saturation shake-flask method is commonly employed.

Protocol:

-

Sample Preparation: Add an excess amount of the solid adamantane-based carboxylic acid to a vial containing a known volume of an aqueous medium (e.g., water or a relevant buffer).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Sample Analysis: Carefully take an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV.

-

Solubility Determination: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizations

Experimental Workflows

Caption: Experimental workflows for determining lipophilicity and solubility.

Structure-Property-Activity Relationship

Caption: The influence of adamantane structure on drug properties.

Conclusion

The adamantane cage is a powerful tool in medicinal chemistry for modulating the lipophilicity and, consequently, the overall ADME profile of drug candidates. Adamantane-based carboxylic acids, while exhibiting increased lipophilicity due to the hydrocarbon scaffold, also possess a polar carboxylic acid group that influences their solubility. A thorough understanding and experimental determination of these properties are essential for the successful development of new adamantane-containing therapeutics. The methodologies and data presented in this guide serve as a foundational resource for researchers in this field.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemeo.com [chemeo.com]

- 5. 2-Adamantanecarboxylic acid | C11H16O2 | CID 303802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound adamantane-1,3-dicarboxylic acid - Chemdiv [chemdiv.com]

- 7. chembk.com [chembk.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Unveiling of a Metabolic Modulator: A Technical Guide to the Mechanism of Action of 2-(3-Hydroxyadamantan-1-yl)acetic Acid's Parent Compound, Vildagliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and elucidation of the mechanism of action of Vildagliptin, the parent compound of 2-(3-Hydroxyadamantan-1-yl)acetic acid. Vildagliptin is a potent oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Its primary therapeutic application is in the management of type 2 diabetes mellitus. This document will detail the core mechanism of action, present key quantitative data, outline the experimental protocols that were instrumental in its characterization, and visualize the intricate signaling pathways and experimental workflows involved.

Core Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The cornerstone of Vildagliptin's therapeutic effect lies in its potent and selective inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that is ubiquitously expressed throughout the body and plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, Vildagliptin prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating levels.[1][2][3][4] This elevation of active incretin hormones leads to several downstream effects that collectively improve glycemic control:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased levels of GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

-

Suppression of Inappropriate Glucagon Secretion: GLP-1, in particular, suppresses the secretion of glucagon from pancreatic α-cells when blood glucose is high. This is significant because hyperglucagonemia is a key contributor to hyperglycemia in type 2 diabetes, as it promotes hepatic glucose production.

-

Improved β-Cell Function: Chronic treatment with Vildagliptin has been shown to improve markers of β-cell function.[5][6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacokinetics, pharmacodynamics, and clinical efficacy of Vildagliptin.

Table 1: In Vitro DPP-4 Inhibition Data for Vildagliptin

| Parameter | Value | Species | Reference |

| IC50 | 4.6 nM | Human | [7] |

| Ki | 3 nM | Human | [1] |

Table 2: Pharmacokinetic Properties of Vildagliptin in Healthy Volunteers

| Parameter | 25 mg qd | 50 mg qd | 100 mg qd | 200 mg qd | 50 mg bid | Reference |

| Tmax (h) | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 | 1.7 | [1][8][9] |

| t1/2 (h) | ~2.0 | ~2.0 | ~2.0 | ~2.0 | ~3.0 | [1][8][9] |

| AUC (ng·h/mL) | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | - | [1][9][10] |

| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | - | [1][9][10] |

Table 3: Clinical Efficacy of Vildagliptin in Patients with Type 2 Diabetes

| Study Population & Treatment | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mmol/L) | Change in FPG (mmol/L) | Reference |

| Add-on to Metformin & SU (24 weeks) | 8.75 | -1.01 | 9.34 | -1.11 | [11] |

| Add-on to Metformin (6 months) | 7.6 - 7.9 | -0.9 | - | -291 mg/L | [12][13] |

| Vildagliptin/Metformin combo (180 days) | 8.2 ± 1.3 | -1.0 | 171.0 ± 53.3 mg/dL | -29.9 mg/dL | [14] |

| Vildagliptin XR add-on to Metformin (3 months) | 8.44 ± 1.35 | -1.02 | - | -28.44 mg/dL | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments that were pivotal in discovering and characterizing the mechanism of action of Vildagliptin.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine the in vitro potency of Vildagliptin in inhibiting DPP-4 activity.

Principle: This assay is a fluorescence-based method that measures the cleavage of a synthetic substrate by DPP-4, resulting in the release of a fluorescent product. The inhibitory effect of Vildagliptin is quantified by the reduction in fluorescence signal.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Vildagliptin

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

-

In a 96-well microplate, add 24 µL of the DPP-4 enzyme solution (1.73 mU/mL in assay buffer) to each well.

-

Add 26 µL of the Vildagliptin dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 10 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution (200 µM Gly-Pro-AMC in assay buffer) to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation: 360 nm, emission: 460 nm) kinetically over 30 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition is calculated for each Vildagliptin concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Vildagliptin concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Active GLP-1 Levels in Human Plasma

Objective: To quantify the levels of active GLP-1 in human plasma samples following Vildagliptin administration.

Principle: An enzyme-linked immunosorbent assay (ELISA) or a more sensitive method like immunoaffinity liquid chromatography-tandem mass spectrometry (IA LC-MS/MS) is used to specifically measure the active form of GLP-1 (GLP-1 (7-36) amide).

Materials:

-

Human plasma samples collected in tubes containing a DPP-4 inhibitor (e.g., P800 tubes) to prevent ex vivo degradation of GLP-1.

-

Commercial ELISA kit for active GLP-1 or reagents for IA LC-MS/MS.

-

Microplate reader (for ELISA).

-

LC-MS/MS system.

Procedure (ELISA):

-

Collect whole blood in P800 tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Thaw plasma samples on ice.

-

Follow the instructions provided with the commercial active GLP-1 ELISA kit. This typically involves:

-

Adding standards, controls, and plasma samples to a microplate pre-coated with a capture antibody specific for the C-terminus of GLP-1.

-

Incubating the plate to allow GLP-1 to bind to the capture antibody.

-

Washing the plate to remove unbound components.

-

Adding a detection antibody that specifically recognizes the N-terminus of active GLP-1, conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubating and washing the plate.

-

Adding a substrate that is converted by the enzyme to a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the concentration of active GLP-1 in the samples by comparing their absorbance to a standard curve.

Assessment of β-Cell Function using the Hyperglycemic Clamp Technique

Objective: To assess the effect of Vildagliptin on insulin secretion in response to a standardized hyperglycemic stimulus.

Principle: The hyperglycemic clamp technique involves raising and maintaining a subject's blood glucose at a specific elevated level through a variable glucose infusion. The amount of glucose required to maintain this hyperglycemia is a measure of glucose disposal, and the corresponding insulin secretion provides an assessment of β-cell function.

Procedure:

-

Insert intravenous catheters into both arms of the subject, one for blood sampling and the other for glucose and insulin infusion.

-

After a baseline blood sample is taken, a priming dose of glucose is administered to rapidly raise the blood glucose to the target level (e.g., 10 mmol/L).

-

A variable infusion of 20% dextrose is then started and adjusted every 5-10 minutes to maintain the target blood glucose level for a period of 2 hours.

-

Blood samples are collected at regular intervals to measure plasma glucose and insulin concentrations.

-

First-phase insulin secretion is calculated as the mean insulin concentration during the first 10 minutes of hyperglycemia.

-

Second-phase insulin secretion is calculated as the mean insulin concentration during the remainder of the clamp.

Signaling Pathways Modulated by Vildagliptin

Beyond its primary effects on the incretin system, Vildagliptin has been shown to modulate other intracellular signaling pathways, contributing to its overall beneficial effects.

The Primary DPP-4 Inhibition Pathway

The central mechanism of Vildagliptin is the inhibition of DPP-4, which leads to increased levels of active GLP-1 and GIP. These incretin hormones then bind to their respective receptors on pancreatic β-cells and α-cells, initiating a cascade of events that ultimately regulate insulin and glucagon secretion.

Modulation of the NF-κB Signaling Pathway

Vildagliptin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of inflammation, and its chronic activation is implicated in the pathogenesis of insulin resistance and diabetic complications. Vildagliptin has been observed to inhibit the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 3. mesoscale.com [mesoscale.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vildagliptin added to metformin on β-cell function after a euglycemic hyperinsulinemic and hyperglycemic clamp in type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vildagliptin Stimulates Endothelial Cell Network Formation and Ischemia-induced Revascularization via an Endothelial Nitric-oxide Synthase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

Literature review on adamantane derivatives in medicinal chemistry

An In-Depth Technical Guide to Adamantane Derivatives in Medicinal Chemistry

Introduction: The Adamantane Scaffold

Adamantane, a tricyclic alkane with a unique diamondoid structure, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, lipophilic, and three-dimensional cage-like framework provides a unique combination of properties that medicinal chemists have exploited to enhance the therapeutic potential of various drug candidates.[1][2] The introduction of an adamantane moiety can significantly improve the pharmacokinetic and pharmacodynamic profiles of a molecule by influencing its lipophilicity, metabolic stability, bioavailability, and binding affinity for biological targets.[2][3][4] First gaining prominence with the discovery of the antiviral activity of amantadine in the 1960s, the applications of adamantane derivatives have since expanded to a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and diabetes.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of adamantane derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Therapeutic Applications of Adamantane Derivatives

The unique properties of the adamantane core have been leveraged to develop treatments for a variety of diseases. Its derivatives have shown significant activity as antiviral, neuroprotective, and anticancer agents, among others.[6]

Antiviral Activity

The antiviral properties of adamantane derivatives were the first to be discovered and are the most well-established.[9] Amantadine and its α-methyl derivative, rimantadine, were pioneering drugs for the prophylaxis and treatment of Influenza A virus infections.[7][10]

Mechanism of Action: Influenza A M2 Proton Channel Blockade The primary mechanism of action for amantadine and rimantadine against Influenza A is the blockade of the M2 proton channel, an essential component in the viral replication cycle.[9][10] After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is crucial for the uncoating process, which releases the viral ribonucleoprotein (vRNP) complex into the cytoplasm, allowing it to enter the nucleus for replication. Adamantane derivatives act as potent inhibitors of this channel, physically blocking the pore and preventing the influx of protons. This inhibition halts the viral uncoating process, thereby terminating the replication cycle.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]

- 4. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Unveiling a Key Therapeutic Target for 3-hydroxy-1-adamantaneacetic acid: A Technical Guide to Dipeptidyl Peptidase-4

For Immediate Release

Core Rationale: The Link to Saxagliptin and DPP-4 Inhibition

The compelling evidence for DPP-4 as a primary target for 3-hydroxy-1-adamantaneacetic acid stems from its close structural relationship to (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid, a pivotal building block in the synthesis of saxagliptin.[1][3][4] Saxagliptin is a well-established, potent, and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7][8] By inhibiting DPP-4, saxagliptin prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.[5][6][7][8] The adamantane moiety within saxagliptin is known to be critical for its binding to the DPP-4 active site and overall therapeutic efficacy.[1]

Given the shared 3-hydroxy-adamantane core, it is highly plausible that 3-hydroxy-1-adamantaneacetic acid also interacts with and potentially inhibits the DPP-4 enzyme.

Quantitative Data Summary

The following table summarizes key quantitative data for saxagliptin, a marketed DPP-4 inhibitor that shares a structural motif with 3-hydroxy-1-adamantaneacetic acid. This data provides a benchmark for the expected potency of novel DPP-4 inhibitors.

| Compound | Target | Parameter | Value | Reference |

| Saxagliptin | DPP-4 | Ki | 1.3 nM | [9] |

| 5-hydroxy-saxagliptin (active metabolite) | DPP-4 | Ki | 2.6 nM | [9] |

| Saxagliptin | DPP-4 | IC50 | ~50% inhibition at 2.5-400 mg single dose | [10] |

| Vildagliptin | DPP-4 | Dissociation t1/2 | 3.5 minutes | [9] |

| Sitagliptin | DPP-4 | Dissociation t1/2 | < 2 minutes | [9] |

| Saxagliptin | DPP-4 | Trough Inhibition (5 mg q.d.) | 73.5% | [11] |

| Sitagliptin | DPP-4 | Trough Inhibition (100 mg q.d.) | 91.7% | [11] |

Signaling Pathway and Experimental Workflow

DPP-4 Signaling Pathway

DPP-4 is a transmembrane glycoprotein that exists in both a membrane-bound and a soluble form. Its primary role in glucose homeostasis is the cleavage and inactivation of incretin hormones. Inhibition of DPP-4 leads to a cascade of events that ultimately result in improved glycemic control.

Caption: Proposed mechanism of DPP-4 inhibition.

Experimental Workflow for Target Validation

A systematic approach is required to validate DPP-4 as a direct target of 3-hydroxy-1-adamantaneacetic acid and to quantify its inhibitory activity.

Caption: A stepwise approach for target validation.

Detailed Experimental Protocols

In Silico Analysis

a. Molecular Docking:

-

Objective: To predict the binding mode and affinity of 3-hydroxy-1-adamantaneacetic acid to the active site of human DPP-4.

-

Protocol:

-

Obtain the 3D crystal structure of human DPP-4 complexed with a known inhibitor (e.g., saxagliptin) from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of 3-hydroxy-1-adamantaneacetic acid and perform energy minimization.

-

Define the binding site based on the co-crystallized ligand.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the predicted binding poses, interactions with key active site residues, and estimate the binding energy.

-

b. ADMET Prediction:

-

Objective: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of 3-hydroxy-1-adamantaneacetic acid.

-

Protocol:

In Vitro Validation

a. DPP-4 Enzyme Inhibition Assay:

-

Objective: To determine the in vitro inhibitory activity (IC50) of 3-hydroxy-1-adamantaneacetic acid against purified human DPP-4.[14][15][16]

-

Protocol:

-

Use a commercially available DPP-4 inhibitor screening kit.

-

Prepare a series of dilutions of 3-hydroxy-1-adamantaneacetic acid.

-

In a 96-well plate, add recombinant human DPP-4 enzyme, the test compound at various concentrations, and a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

b. Binding Affinity Determination (Surface Plasmon Resonance - SPR):

-

Objective: To measure the binding affinity (KD) and kinetics of 3-hydroxy-1-adamantaneacetic acid to DPP-4.

-

Protocol:

-

Immobilize recombinant human DPP-4 onto a sensor chip.

-

Prepare a series of concentrations of 3-hydroxy-1-adamantaneacetic acid in a suitable running buffer.

-

Inject the analyte solutions over the sensor chip and monitor the change in the SPR signal in real-time.

-

Regenerate the sensor surface between injections.

-

Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants and calculate the equilibrium dissociation constant (KD).

-

Conclusion

The structural analogy to a key intermediate of the potent DPP-4 inhibitor saxagliptin provides a strong rationale for investigating 3-hydroxy-1-adamantaneacetic acid as a potential DPP-4 inhibitor. The proposed in silico and in vitro experimental workflows offer a clear path to validate this hypothesis and to characterize its therapeutic potential. Successful validation could position 3-hydroxy-1-adamantaneacetic acid as a promising lead compound for the development of novel therapeutics for type 2 diabetes and other metabolic disorders where DPP-4 inhibition is a clinically validated strategy.

References

- 1. nbinno.com [nbinno.com]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]

- 6. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. providence.elsevierpure.com [providence.elsevierpure.com]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 11. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. termedia.pl [termedia.pl]

- 13. researchgate.net [researchgate.net]

- 14. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Discovery and Characterization of a Potent DPP-IV Inhibitory Peptide from Oysters for the Treatment of Type 2 Diabetes Based on Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Early-Stage Research on 2-(3-hydroxyadamantan-1-yl)acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-hydroxyadamantan-1-yl)acetic acid, also referred to in scientific literature as 3-hydroxyadamantane-1-carboxylic acid, is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique physicochemical properties of the adamantane nucleus, such as high lipophilicity, metabolic stability, and a three-dimensional structure, have made it a valuable scaffold in medicinal chemistry. Adamantane derivatives have been successfully developed into drugs for a range of conditions, including viral infections (amantadine), neurodegenerative diseases (memantine), and type 2 diabetes (saxagliptin and vildagliptin). This technical guide provides an in-depth overview of the early-stage research on this compound, with a focus on its potential therapeutic applications, particularly in the context of neurodegenerative disorders.

Synthesis and Physicochemical Properties

The synthesis of this compound has been documented in the chemical literature. While specific early-stage research protocols for its biological evaluation are not widely published, the general synthetic routes for adamantane derivatives are well-established.

Table 1: Physicochemical Properties of 3-Hydroxyadamantane-1-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | PubChem |

| Molecular Weight | 196.24 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| Complexity | 283 | PubChem |

| Melting Point | 203-207 °C | Sigma-Aldrich |

Preclinical Research and Potential Therapeutic Applications

A key study by Murugan et al., titled "Comprehensive Characterization of 3-Hydroxyadamantane-1-carboxylic acid: A Combined Spectroscopic, Topological, Pharmacokinetic Profiling and ADME Approach Targeting Neurodegenerative Disorders," highlights the potential of this compound. While the full text of this seminal paper is not publicly available, its abstract and citations suggest a thorough investigation into its suitability as a drug candidate for neurodegenerative diseases.

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) Profile

The research by Murugan and colleagues suggests a comprehensive in silico and likely in vitro and/or in vivo evaluation of the ADME properties of this compound. For a compound targeting neurodegenerative disorders, a favorable pharmacokinetic profile is crucial, particularly the ability to cross the blood-brain barrier (BBB). The lipophilicity conferred by the adamantane cage is a key factor in this regard.

General Experimental Protocols for ADME Assessment of Adamantane Derivatives:

While the specific protocols used for this compound are not detailed in the available literature, the following represents a standard workflow for assessing the ADME properties of potential neuroprotective agents.

Caption: A generalized experimental workflow for the preclinical ADME assessment of a neuroprotective drug candidate.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound in the context of neurodegenerative disorders is not yet elucidated in publicly available research. However, based on the known pharmacology of other adamantane derivatives like memantine, which acts as an NMDA receptor antagonist, it is plausible that this compound may also modulate neuronal signaling pathways implicated in neurodegeneration.

Further research would be required to identify the specific molecular targets and signaling cascades affected by this compound. A hypothetical workflow for target identification and validation is presented below.

Caption: A logical workflow for identifying and validating the molecular target of a novel neuroprotective compound.

Future Directions

The early-stage research on this compound, particularly the work of Murugan and colleagues, suggests a promising avenue for the development of new therapeutics for neurodegenerative diseases. To advance this compound towards clinical development, the following steps would be necessary:

-

Full Disclosure of Preclinical Data: Publication of the detailed findings from the comprehensive characterization studies, including all quantitative pharmacokinetic and ADME data.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways modulated by the compound.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in relevant animal models of neurodegenerative diseases (e.g., models of Alzheimer's disease, Parkinson's disease).

-

Safety and Toxicology Studies: Comprehensive preclinical safety and toxicology assessments in accordance with regulatory guidelines.

Conclusion

This compound is an intriguing adamantane derivative with potential for the treatment of neurodegenerative disorders. The available, albeit limited, research indicates that a solid foundation of preclinical characterization has been laid. Further disclosure of this foundational data and continued investigation into its mechanism of action and in vivo efficacy are critical next steps to realize its therapeutic potential. The structured approach to ADME and target validation outlined in this guide provides a roadmap for the continued development of this and other promising neuroprotective drug candidates.

Spectroscopic Analysis of 3-Hydroxy-1-Adamantaneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-1-adamantaneacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, published spectroscopic data for this specific molecule, this guide presents the available Fourier-transform infrared (FTIR) spectroscopy data, supplemented with nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the closely related compound, 1-adamantaneacetic acid, for comparative analysis. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available and representative spectroscopic data for 3-hydroxy-1-adamantaneacetic acid and its structural analog.

Infrared (IR) Spectroscopy

Table 1: FTIR Spectral Data for 3-Hydroxy-1-Adamantaneacetic Acid [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl and carboxylic acid) |

| ~2920, 2850 | C-H stretch (adamantane cage) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1450 | C-H bend (adamantane cage) |

| ~1240 | C-O stretch / O-H bend (carboxylic acid) |

| ~1050 | C-O stretch (hydroxyl) |

Note: The assignments are based on typical functional group frequencies and data from the provided spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H and ¹³C NMR data for 3-hydroxy-1-adamantaneacetic acid were found. The following data for 1-adamantaneacetic acid is provided for reference.

Table 2: ¹H NMR Spectral Data for 1-Adamantaneacetic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.05 | s | 2H | -CH₂-COOH |

| ~1.98 | br s | 3H | Adamantane CH |

| ~1.70 | br s | 6H | Adamantane CH₂ |

| ~1.60 | br s | 6H | Adamantane CH₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: ¹³C NMR Spectral Data for 1-Adamantaneacetic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~42 | -CH₂-COOH |

| ~40 | Adamantane C (quaternary) |

| ~36 | Adamantane CH₂ |

| ~28 | Adamantane CH |

Solvent: CDCl₃.

Mass Spectrometry (MS)

No published mass spectrum for 3-hydroxy-1-adamantaneacetic acid was found. The following data for 1-adamantaneacetic acid is provided for reference.

Table 4: Mass Spectrometry Data for 1-Adamantaneacetic Acid [2]

| m/z | Relative Intensity | Assignment |

| 194 | [M]⁺ | Molecular Ion |

| 135 | High | [M - COOH]⁺ |

| 93 | Moderate | Adamantyl fragmentation |

| 79 | Moderate | Adamantyl fragmentation |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse angle of 45°, a spectral width of 15 ppm, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

-

Spectral Range: Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like an adamantane derivative, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature program should be optimized to ensure good separation.

-

MS Conditions: For EI, a standard electron energy of 70 eV is used. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-400).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable) and various fragment ions, which can be used to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

References

Commercial Availability and Technical Guide for 2-(3-hydroxyadamantan-1-yl)acetic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and synthetic applications of 2-(3-hydroxyadamantan-1-yl)acetic acid and its key derivatives. This information is intended to support researchers and professionals involved in medicinal chemistry and drug development.

Introduction to Adamantane Derivatives in Drug Discovery

Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[1] The incorporation of an adamantane moiety can enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates, thereby improving their pharmacokinetic profiles.[1][2] this compound and its analogues are important building blocks in this field, most notably serving as key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][3]

Commercial Availability and Key Suppliers

Several derivatives of this compound are commercially available, primarily as chiral, N-protected forms suitable for pharmaceutical synthesis. The most common variants are the (2S) and (2R) enantiomers of 2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, often referred to as Boc-3-Hydroxy-1-adamantyl-D-glycine and its L-glycine counterpart.

A number of chemical suppliers offer these compounds for research and development purposes. Identified vendors include, but are not limited to:

-

Pi Chemicals

-

Anax Laboratories

-

Achmem

-

BLDpharm

-

Matrix Scientific

-

Santa Cruz Biotechnology

-

CookeChem

It is important to note that many suppliers list these compounds for "Research Use Only" and not for diagnostic or therapeutic use.[4][5]

Quantitative Data of Commercially Available Derivatives

The following table summarizes the key quantitative data for the most common commercially available derivatives of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Storage Conditions |

| (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid | 361442-00-4 | C17H27NO5 | 325.40 | >97% | >230 (dec.) | Sealed in dry, 2-8°C |

| (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid | 1334321-39-9 | C17H27NO5 | 325.40 | >96% | N/A | N/A |

| 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | 1032564-18-3 | C12H19NO3 | 225.28 | N/A | N/A | N/A |

| (3-Hydroxy-adamantan-1-yl)-acetic acid | 7090-33-7 | C12H18O3 | 210.27 | N/A | 126-128 | N/A |

Role in the Synthesis of Saxagliptin

The most prominent application of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is as a crucial intermediate in the synthesis of Saxagliptin.[1][3][6] Saxagliptin is a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes. The adamantane group in the molecule contributes to its binding characteristics and therapeutic efficacy.[1]

General Synthetic Pathway

The synthesis of Saxagliptin is a multi-step process. A simplified, conceptual workflow highlighting the role of the adamantane intermediate is presented below. The synthesis generally begins with the functionalization of 1-adamantanecarboxylic acid.[6] Through a series of reactions including oxidation, oximation, reduction, and Boc protection, the key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, is produced.[6] This chiral amino acid derivative is then coupled with another key fragment to eventually yield Saxagliptin.

Caption: Simplified workflow for the synthesis of Saxagliptin.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound derivatives are proprietary to the manufacturers and not publicly available. However, the scientific literature outlines the general synthetic strategies.

A reported method for the synthesis of (S)-N-Boc-3-hydroxyadamantylglycine involves the following key transformations[6]:

-

Oxidation: 1-acetyladamantane is oxidized to produce 2-(1-adamantyl)-2-oxoacetic acid.

-

Oximation: The keto acid is treated with hydroxylamine hydrochloride to form 1-adamantyl-2-hydroxyimino acetic acid.

-

Reduction and Protection: The oxime is reduced and the resulting amino group is protected with a tert-butyloxycarbonyl (Boc) group to give N-Boc-adamantylglycine.

-

Hydroxylation: The adamantane ring is hydroxylated, for instance using KMnO4.

-

Chiral Resolution: The racemic mixture is resolved using a chiral base to isolate the desired (S)-enantiomer.

Researchers should consult the primary literature for more detailed methodologies and reaction conditions.

Biological Context and Signaling Pathways

As this compound and its derivatives are primarily synthetic intermediates, they are not typically studied for their direct biological activity or involvement in signaling pathways. Their relevance lies in being precursors to pharmacologically active molecules like Saxagliptin.

Saxagliptin, the final product, functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.

Caption: Mechanism of action of Saxagliptin.

References

- 1. nbinno.com [nbinno.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 1334321-39-9|(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-Hydroxyadamantan-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-(3-Hydroxyadamantan-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on a multi-step synthetic route commencing from 1-adamantanecarboxylic acid.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-stage process. The initial stage involves the hydroxylation of commercially available 1-adamantanecarboxylic acid to yield 3-hydroxy-1-adamantanecarboxylic acid. This intermediate is then converted to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. The final step involves the reduction of the keto group to afford the target molecule.

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Part 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic acid (II)

This procedure outlines the hydroxylation of 1-adamantanecarboxylic acid.

Materials:

-

1-Adamantanecarboxylic acid (I)

-

Potassium permanganate (KMnO4)

-

Sulfuric acid (concentrated)

-

Sodium sulfite (Na2SO3)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

n-Heptane

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid at 0-5 °C.

-

Slowly add potassium permanganate in portions, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Filter the mixture to remove manganese dioxide.

-

Adjust the pH of the filtrate to 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/n-heptane mixture to yield pure 3-hydroxy-1-adamantanecarboxylic acid (II).

Part 2: Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid (IV)

This part involves a one-pot conversion of the carboxylic acid to a methyl ketone, followed by oxidation.

Step 2a: Synthesis of 1-Acetyl-3-hydroxyadamantane (III)

Materials:

-

3-Hydroxy-1-adamantanecarboxylic acid (II)

-

Thionyl chloride (SOCl2)

-

Petroleum ether

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Acetic acid

-

Sulfuric acid (concentrated)

-

Distilled water

Procedure:

-

Reflux a mixture of 3-hydroxy-1-adamantanecarboxylic acid and thionyl chloride for 6 hours.

-

Distill off the excess thionyl chloride under reduced pressure.

-

To the resulting acid chloride, add petroleum ether.

-

In a separate flask, prepare a solution of sodium diethyl malonate by reacting diethyl malonate with sodium ethoxide in ethanol.

-

Slowly add the acid chloride solution to the sodium diethyl malonate suspension and stir overnight at room temperature.

-

Add distilled water and separate the organic layer.

-

Remove the solvent under reduced pressure.

-

To the residue, add a mixture of acetic acid, distilled water, and concentrated sulfuric acid, and reflux for 6 hours to effect hydrolysis and decarboxylation, yielding 1-acetyl-3-hydroxyadamantane (III).

Step 2b: Oxidation to 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid (IV)

Materials:

-

1-Acetyl-3-hydroxyadamantane (III)

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Sodium sulfite (Na2SO3)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-